3,3,5,5-Tetramethyl-4-piperidinol
Description
Properties
CAS No. |
240401-34-7 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3,3,5,5-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-10-6-9(3,4)7(8)11/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
HWORGAXUKTTWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethyl-4-piperidinol typically involves the hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol, under mild conditions .
Industrial Production Methods: In industrial settings, the continuous hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone is often employed. This process utilizes a catalyst such as copper-chromium-alumina, with the addition of a promoter like strontium to enhance catalytic performance. The reaction is conducted at elevated temperatures (around 120°C) and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
3,3,5,5-Tetramethyl-4-piperidinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-4-piperidinol involves its ability to stabilize free radicals. This property is particularly useful in its role as a hindered amine light stabilizer. The compound interacts with free radicals formed during the degradation of polymers, neutralizing them and preventing further degradation. This process involves the transfer of hydrogen atoms from the piperidinol to the free radicals, forming stable, non-reactive products .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol (CAS 2403-88-5)
Structural Differences :
- Methyl groups are positioned at carbons 2 and 6, creating a highly symmetrical and sterically hindered environment around the hydroxyl group at position 4.
- Molecular weight: 157.25 g/mol (identical to 3,3,5,5-Tetramethyl-4-piperidinol due to same substituents but different positions) .
3,3,5,5-Tetramethylcyclohexanone
Structural Differences :
- A carbocyclic analogue with a cyclohexanone backbone instead of a piperidine ring.
- Features a ketone group at position 4 instead of a hydroxyl group.
Reactivity :
- Undergoes Norrish Type I cleavage under UV light in methanol, yielding methyl 3,3,5,5-tetramethylhexanoate .
- Lacks the amine functionality of piperidinol derivatives, limiting its utility in radical scavenging or polymer stabilization.
2,2,6,6-Tetramethyl-1-piperidinol (TEMPO)
Structural Differences :
- Hydroxyl group at position 1 instead of 4.
- Methyl groups at positions 2 and 5.
Comparison :
- The 4-piperidinol isomers (e.g., 2,2,6,6- and 3,3,5,5-substituted) lack the radical stability of TEMPO but may exhibit antioxidant properties due to hindered amine groups.
Commercial Piperidine Derivatives (e.g., HOSTAVIN® N20, SANDUVOR® 3055)
Structural Differences :
- Complex spirocyclic or pyrrolidine-fused derivatives of tetramethylpiperidinol.
Comparative Data Table
Mechanistic and Functional Insights
- Photochemical Behavior: Unlike 2,2,6,6-tetramethyl-4-piperidone (which forms dimers) or 3,3,5,5-tetramethylcyclohexanone (Norrish cleavage), the photostability of 3,3,5,5-Tetramethyl-4-piperidinol remains uncharacterized but may align with HALS mechanisms .
Q & A
Q. What are the critical safety protocols for handling 3,3,5,5-Tetramethyl-4-piperidinol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical safety goggles compliant with JIS T 8147 and full-face shields for eye protection. Wear long-sleeved lab coats and nitrile gloves to minimize skin exposure .
- Storage Conditions: Avoid extreme temperatures and direct sunlight, as the compound may degrade under these conditions. Store in airtight containers in a cool, dark environment .
- Decomposition Risks: Thermal decomposition produces hazardous gases (CO, CO₂, NOₓ). Conduct reactions in fume hoods with gas scrubbers for safe venting .
Q. How can researchers accurately characterize the physical properties of 3,3,5,5-Tetramethyl-4-piperidinol?
Methodological Answer:
Q. What are the recommended conditions for synthesizing derivatives of 3,3,5,5-Tetramethyl-4-piperidinol?
Methodological Answer:
- Esterification: React with acid chlorides (e.g., acetyl chloride) in anhydrous dichloromethane, using triethylamine as a base to facilitate ester formation .
- Salt Formation: Convert the free base to its hydrochloride salt by titration with concentrated HCl in ethanol, followed by recrystallization .
Advanced Research Questions
Q. How can racemization be minimized during the synthesis of chiral derivatives of 3,3,5,5-Tetramethyl-4-piperidinol?
Methodological Answer:
- Base Selection: Use sterically hindered bases like N-methylpiperidine to reduce racemization during peptide coupling or esterification (e.g., mixed anhydride method) .
- Low-Temperature Reactions: Conduct reactions at 0–4°C to slow down stereochemical interconversion .
- Chiral HPLC Monitoring: Employ chiral stationary phases (e.g., amylose-based columns) to track enantiomeric excess during synthesis .
Q. What analytical strategies are effective for identifying thermal decomposition products of 3,3,5,5-Tetramethyl-4-piperidinol?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
- GC-MS/Fourier Transform Infrared (FTIR): Analyze evolved gases (CO, NOₓ) using gas sampling bags or inline FTIR coupled with TGA .
- Hazard Mitigation: Implement inert atmospheres (N₂/Ar) to suppress oxidative degradation pathways .
Q. How do steric and electronic effects influence the reactivity of 3,3,5,5-Tetramethyl-4-piperidinol in nucleophilic substitutions?
Methodological Answer:
- Steric Hindrance: The tetramethyl groups restrict access to the hydroxyl group, favoring bulky electrophiles (e.g., mesyl chloride over acetyl chloride) for substitutions .
- Electronic Effects: The electron-donating methyl groups increase the basicity of the piperidine nitrogen, enhancing its nucleophilicity in SN2 reactions .
- Kinetic Studies: Use stopped-flow techniques to measure reaction rates with varying electrophiles (e.g., alkyl halides, sulfonates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
